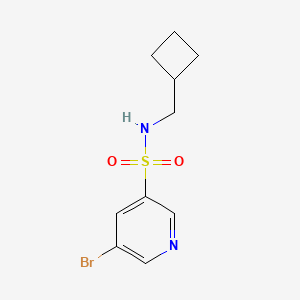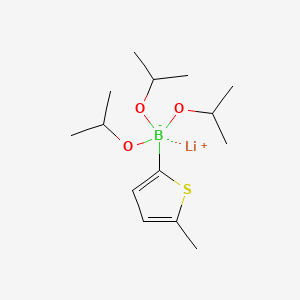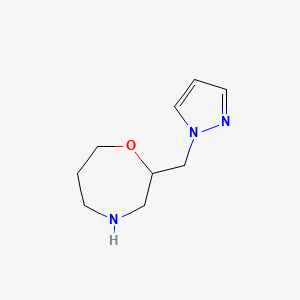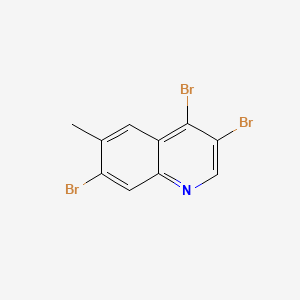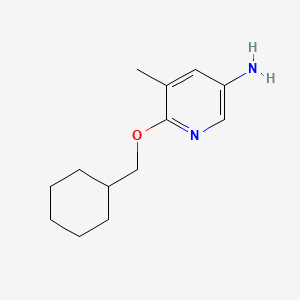
6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine is an organic compound that features a pyridine ring substituted with a cyclohexylmethoxy group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-methylpyridin-3-amine.
Cyclohexylmethoxy Substitution: The introduction of the cyclohexylmethoxy group can be achieved through a nucleophilic substitution reaction. This involves reacting 5-methylpyridin-3-amine with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclohexylmethyl chloride in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors and other therapeutic agents.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, providing insights into its potential as a bioactive molecule.
Mécanisme D'action
The mechanism of action of 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The cyclohexylmethoxy group enhances its binding affinity and specificity, while the pyridine ring facilitates interactions with aromatic residues in the target protein.
Comparaison Avec Des Composés Similaires
6-(Cyclohexylmethoxy)-2-(3’-chloroanilino) purine: This compound shares the cyclohexylmethoxy group but differs in the core structure, being a purine derivative.
2-arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidine: Another similar compound with a pyrimidine core and cyclohexylmethoxy substitution.
Uniqueness: 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a cyclohexylmethoxy group and a methyl group on the pyridine ring makes it a versatile scaffold for further chemical modifications and applications.
Propriétés
IUPAC Name |
6-(cyclohexylmethoxy)-5-methylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10-7-12(14)8-15-13(10)16-9-11-5-3-2-4-6-11/h7-8,11H,2-6,9,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTDOLQVLSZCFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCC2CCCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734396 |
Source


|
| Record name | 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248601-77-5 |
Source


|
| Record name | 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
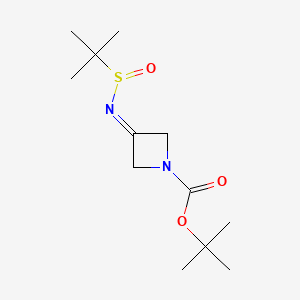
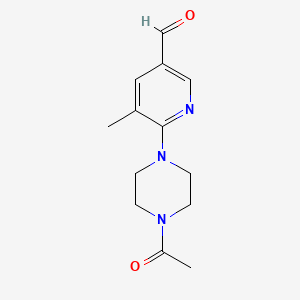

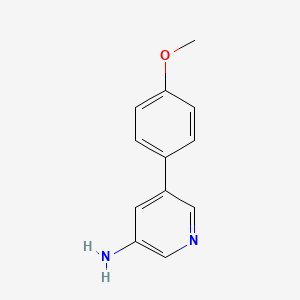
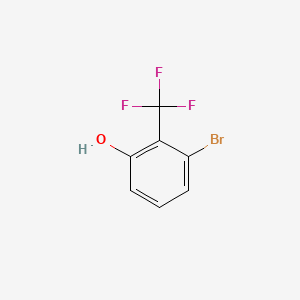
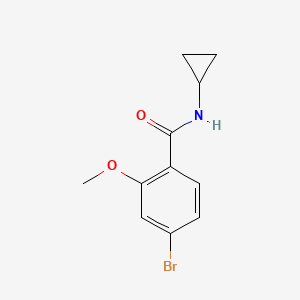

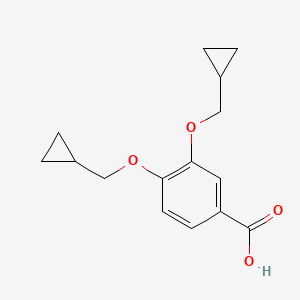
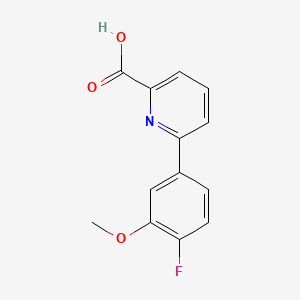
![2-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B578580.png)
